An In-depth Technical Guide to 2-Chloro-3-fluoro-4-nitropyridine (CAS: 109613-90-3)
An In-depth Technical Guide to 2-Chloro-3-fluoro-4-nitropyridine (CAS: 109613-90-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-4-nitropyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a plausible synthetic route with an experimental protocol, and explores its significant applications in the development of targeted therapeutics, particularly as an intermediate in the synthesis of kinase inhibitors. The guide includes structured data tables for easy reference and visual diagrams to illustrate synthetic workflows and relevant biological signaling pathways.
Chemical and Physical Properties
2-Chloro-3-fluoro-4-nitropyridine is a functionalized pyridine derivative with the chemical formula C₅H₂ClFN₂O₂. The presence of chloro, fluoro, and nitro groups on the pyridine ring makes it a highly reactive and versatile intermediate for further chemical modifications.
| Property | Value |
| CAS Number | 109613-90-3 |
| Molecular Formula | C₅H₂ClFN₂O₂ |
| Molecular Weight | 176.53 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥97% |
| Boiling Point | 261.0 ± 35.0 °C at 760 mmHg |
| Density | 1.595 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in water (1.7 g/L at 25 °C) |
| Storage Temperature | 2-8°C (Refrigerator) |
Synthesis of 2-Chloro-3-fluoro-4-nitropyridine
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 2-chloro-3-aminopyridine, involving a diazotization-fluorination reaction followed by nitration.
Caption: Proposed synthetic workflow for 2-Chloro-3-fluoro-4-nitropyridine.
Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on similar chemical transformations found in the literature.
Step 1: Synthesis of 2-Chloro-3-fluoropyridine from 2-Chloro-3-aminopyridine
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Reaction Setup: In a well-ventilated fume hood, a solution of 2-chloro-3-aminopyridine in an appropriate organic solvent (e.g., acetonitrile) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[1]
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Addition of Reagents: The solution is cooled to 0-5°C. Tert-butyl nitrite is added dropwise, followed by the addition of a fluorinating agent such as copper (II) fluoride.[1]
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Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0-60°C) for a period of 1-10 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
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Work-up and Isolation: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-chloro-3-fluoropyridine.
Step 2: Nitration of 2-Chloro-3-fluoropyridine
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Reaction Setup: 2-Chloro-3-fluoropyridine is dissolved in a suitable solvent, such as concentrated sulfuric acid, in a reaction vessel cooled in an ice bath.
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Addition of Nitrating Agent: A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise to the solution while maintaining a low temperature.
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Reaction Conditions: The reaction is stirred at a low temperature for a specified time, with progress monitored by TLC or GC.
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Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-Chloro-3-fluoro-4-nitropyridine.
Applications in Drug Development
2-Chloro-3-fluoro-4-nitropyridine is a valuable building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. The reactivity of the chloro and nitro groups allows for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of different functionalities to build a diverse library of compounds.
Intermediate for Kinase Inhibitors
This compound is a key precursor for the synthesis of inhibitors targeting several protein kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers.
General Synthetic Strategy for Kinase Inhibitors:
Caption: General workflow for the synthesis of kinase inhibitors.
The synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors often starts with a nucleophilic displacement of the chlorine atom at the 4-position of a 2-amino-3-nitropyridine derivative.[2][3] This is followed by the reduction of the nitro group to an amine and subsequent cyclization to form the fused imidazole ring system.[4]
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are crucial regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Inhibitors derived from 2-Chloro-3-fluoro-4-nitropyridine can block the activity of these kinases, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified Aurora kinase signaling pathway and point of inhibition.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematopoiesis.[5] Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[5][6] Small molecule inhibitors can block the ATP-binding site of FLT3, thereby inhibiting its downstream signaling and promoting apoptosis in leukemic cells.
Caption: Simplified FLT3 signaling pathway and point of inhibition.
Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay (General Protocol)
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Reaction Mixture Preparation: A reaction buffer containing the kinase of interest (e.g., Aurora A or FLT3), a fluorescently labeled peptide substrate, and ATP is prepared.
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Inhibitor Addition: The test compound, synthesized from 2-Chloro-3-fluoro-4-nitropyridine, is added to the reaction mixture at various concentrations.
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Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase-catalyzed phosphorylation of the substrate.
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Detection: The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated and quantified using a suitable method, such as capillary electrophoresis or fluorescence polarization.
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Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.
Safety and Handling
2-Chloro-3-fluoro-4-nitropyridine should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as a warning-level hazard, with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
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Safety glasses with side-shields
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Chemical-resistant gloves
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Laboratory coat
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Respiratory protection if ventilation is inadequate
Conclusion
2-Chloro-3-fluoro-4-nitropyridine is a valuable and versatile intermediate in the field of medicinal chemistry. Its unique substitution pattern provides multiple reactive sites for the synthesis of complex heterocyclic scaffolds, particularly for the development of potent and selective kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in drug discovery and development. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential in developing novel therapeutics.
References
- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]
- 6. Rational design of next-generation FLT3 inhibitors in acute myeloid leukemia: From laboratory to clinics - PubMed [pubmed.ncbi.nlm.nih.gov]
